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Compound of Interest

Compound Name: Cinoxate

Cat. No.: B15581027

Disclaimer: This technical guide provides a comprehensive overview of the current
understanding of the endocrine-disrupting potential of the UV filter Cinoxate. It is important to
note that publicly available research specifically investigating the endocrine-disrupting
properties of Cinoxate is limited. Therefore, this guide also draws upon data from structurally
related compounds, particularly other cinnamates like Octinoxate, and outlines standardized
experimental protocols to provide a framework for future research.

Introduction to Cinoxate

Cinoxate, with the chemical name 2-ethoxyethyl p-methoxycinnamate, is an organic compound
that has been used as a UV filter in sunscreen products.[1] It belongs to the cinnamate class of
chemicals, which are esters of cinnamic acid. While historically approved for use in
sunscreens, its application in cosmetic formulations has become less common.[1]

The U.S. Food and Drug Administration (FDA) has classified Cinoxate as a Category Il
sunscreen ingredient, which signifies that there is insufficient data to classify it as "generally
recognized as safe and effective" (GRASE).[2][3] This classification underscores the need for
further research to adequately characterize its safety profile, including its potential for
endocrine disruption.

Chemical and Physical Properties of Cinoxate
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Property Value

Chemical Formula C14H1804

Molar Mass 250.29 g/mol

Appearance Slightly yellow viscous liquid

Water Solubility Insoluble

Synonyms 2-Ethoxyethyl p-methoxycinnamate, Phiasol,

Sundare

Evidence of Endocrine-Disrupting Potential: A Data
Gap

A thorough review of the scientific literature and publicly accessible databases, including the
U.S. Environmental Protection Agency's (EPA) ToxCast program and the PubChem BioAssay
database, reveals a significant lack of specific studies on the endocrine-disrupting activity of
Cinoxate.[1][4][5] The European Union's Scientific Committee on Consumer Safety (SCCS)
has also not issued a specific opinion on Cinoxate, likely due to its limited use in the European
market.[6]

While direct evidence is scarce, a computational consensus model has predicted some
estrogenic activity for Cinoxate. However, the underlying data and the specifics of the model
are not extensively detailed in the available literature. One study noted that Cinoxate
enhanced the frequency of sister-chromatid exchanges in cultured mammalian cells,
suggesting potential genotoxic activity, though this is not a direct measure of endocrine
disruption.[7]

Given the data gap for Cinoxate, it is scientifically prudent to consider the known endocrine-
disrupting effects of structurally similar and more extensively studied cinnamates, such as
Octinoxate (Octyl methoxycinnamate).

Potential Mechanisms of Endocrine Disruption:
Extrapolation from Structurally Related Cinnamates
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Based on the known mechanisms of other endocrine-disrupting cinnamates, several potential
pathways through which Cinoxate could interfere with the endocrine system can be
hypothesized. These include interactions with estrogen, androgen, and thyroid signaling

pathways.

Estrogenic and Anti-Androgenic Activity

Many endocrine disruptors exert their effects by binding to steroid hormone receptors. For
Cinoxate, the potential for estrogenic and anti-androgenic activity is a key area of concern.
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Hypothesized Interaction of Cinoxate with Steroid Hormone Receptors.

Thyroid Hormone System Disruption

Disruption of the thyroid hormone system is another critical concern for potential endocrine
disruptors. Effects can occur at various levels, from hormone synthesis and transport to
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Potential Points of Thyroid System Disruption by Cinoxate.

Experimental Protocols for Assessing Endocrine
Disruption

To address the data gaps for Cinoxate, a tiered approach to testing, similar to that used by the
EPA's Endocrine Disruptor Screening Program (EDSP), would be appropriate.[8][9][10] This
involves a combination of in vitro high-throughput screening assays followed by in vivo studies
to confirm effects and establish dose-response relationships.

In Vitro Assays

A battery of in vitro assays can provide initial screening data on the potential for Cinoxate to
interact with key components of the endocrine system.

Table 1: Recommended In Vitro Assays for Cinoxate
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Assay

Principle

Endpoint Measured

Estrogen Receptor (ER)
Binding Assay

Competitive binding assay
using radiolabeled or
fluorescently labeled estradiol
and a source of ER (e.g., rat
uterine cytosol or recombinant
human ER).

IC50 value, representing the
concentration of Cinoxate that
displaces 50% of the labeled

estradiol.

Androgen Receptor (AR)
Binding Assay

Similar to the ER binding
assay, but using a labeled
androgen (e.g.,
dihydrotestosterone) and a

source of AR.

IC50 value for AR binding.

ER/AR Transactivation Assays

Reporter gene assays in cell
lines (e.g., MCF-7 for ER, PC3
for AR) containing a reporter
gene (e.g., luciferase) under
the control of a hormone

response element.

Agonist or antagonist activity,
measured as an increase or
decrease in reporter gene

expression.

Aromatase Assay

Measures the activity of
aromatase (CYP19), the
enzyme that converts
androgens to estrogens, often
using human placental
microsomes or recombinant

enzyme.

Inhibition of aromatase activity,
indicating a potential to disrupt

steroidogenesis.

Thyroid Peroxidase (TPO)
Inhibition Assay

Measures the activity of TPO,
a key enzyme in thyroid

hormone synthesis.

Inhibition of TPO activity.

Transthyretin (TTR) Binding
Assay

Assesses the ability of
Cinoxate to displace thyroxine
(T4) from its transport protein,

transthyretin.

Displacement of T4,
suggesting potential disruption

of thyroid hormone transport.
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Experimental Workflow: Receptor Binding Assay
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Workflow for an In Vitro Receptor Binding Assay.

In Vivo Assays

Positive findings in in vitro assays should be followed up with in vivo studies in animal models

to assess the physiological relevance of the observed effects.

Table 2: Key In Vivo Assays for Endocrine Disruption
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Assay Animal Model Key Endpoints
) ) Uterine weight, luminal
_ Immature or ovariectomized o _ _
Uterotrophic Assay epithelial cell height, vaginal
female rats e

cornification.

Weights of androgen-

dependent tissues (e.g.,
Hershberger Assay Castrated male rats ventral prostate, seminal

vesicles, levator ani-

bulbocavernosus muscle).

Pubertal Female Assay

Peripubertal female rats

Age at vaginal opening,
estrous cyclicity, ovarian and
uterine weights, hormone
levels (estradiol, progesterone,
LH, FSH).

Pubertal Male Assay

Peripubertal male rats

Age at preputial separation,
reproductive organ weights,
hormone levels (testosterone,
LH, FSH), sperm parameters.

28-Day Repeated Dose

Thyroid gland histopathology,
thyroid hormone levels (T3, T4,

Toxicity Study with Endocrine Rats )
i TSH), reproductive organ
Endpoints ] )
weights and histopathology.
Reproductive/Developmental Mating performance, fertility,
Toxicity Screening Test (OECD  Rats gestation length, litter size, pup

TG 421)

viability and growth.

Experimental Workflow: Uterotrophic Assay
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Workflow for the In Vivo Uterotrophic Assay.

Conclusions and Future Directions

The endocrine-disrupting potential of Cinoxate remains largely uninvestigated, representing a
significant data gap in the safety assessment of this UV filter. While its use has declined,
understanding its potential for hormonal activity is crucial for a complete toxicological profile.

Future research should prioritize a systematic evaluation of Cinoxate using a tiered approach,
beginning with a comprehensive battery of in vitro screening assays to identify potential
interactions with the estrogen, androgen, and thyroid pathways. Any positive findings should be
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confirmed with targeted in vivo studies to determine the physiological consequences and
establish safe exposure levels.

This technical guide, by outlining the potential mechanisms of action and providing detailed
experimental frameworks, serves as a roadmap for researchers and regulatory bodies to
address the current uncertainties surrounding the endocrine-disrupting potential of Cinoxate. A
thorough investigation is necessary to ensure that any future use of this compound is
supported by robust scientific evidence of its safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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